3,4-Dimethoxybenzyl chloride

Overview

Description

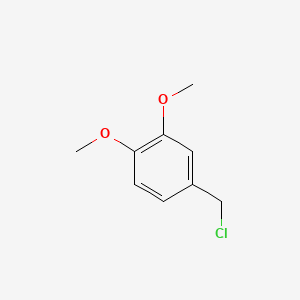

3,4-Dimethoxybenzyl chloride, also known as 4-(chloromethyl)-1,2-dimethoxybenzene, is a chemical compound with the molecular formula C9H11ClO2 . It is used in the synthesis of various biologically active compounds .

Synthesis Analysis

This compound has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer . It has also been used in the preparation of N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and a chloromethyl group . The exact mass of the molecule is 186.044754 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 50-53°C . The compound has a density of 1.1±0.1 g/cm3 and a molecular weight of 186.64 .Scientific Research Applications

1. Use as a Protecting Group in Organic Synthesis

The 3,4-dimethoxybenzyl (DMPM) moiety has been employed as a novel N-protecting group for certain derivatives. For instance, it was used to protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showing effective elimination by specific oxidizing agents like 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) (Grunder-Klotz & Ehrhardt, 1991). Similarly, 3,4-dimethoxybenzyl chloride was used as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis, demonstrating its utility in nucleic acid chemistry (Takaku, Ito, & Imai, 1986).

2. Role in Photochemistry and Photolysis Studies

3,4-Dimethoxybenzyl derivatives have been studied for their photochemical behavior. Investigations into benzyl compounds, including 3,5-dimethoxybenzyl derivatives, provided insights into solvolysis products and mechanisms under various photolysis conditions (Appleton et al., 1977). This is crucial for understanding the reactivity and stability of these compounds under light exposure.

3. Synthesis and Characterization of Complex Molecules

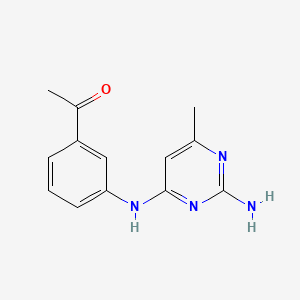

This compound has been instrumental in synthesizing complex organic molecules. For instance, it was used in synthesizing specific pyrido[2,3-d]pyrimidines with potential antitumor activity (Grivsky et al., 1980). Additionally, it played a role in the synthesis of erythronolide, a macrolactone, via macrolactonization under specific acylation conditions (Hikota et al., 1990).

4. Use in Biomimetic Oxidation Studies

The derivative of this compound, veratryl alcohol, has been used in biomimetic oxidation studies. It served as a model compound for lignin substructures, providing valuable insights into the catalytic activity and stability of iron(III) porphyrins and horseradish peroxidase in ionic liquids (Kumar, Jain, & Chauhan, 2007).

5. Exploration in Quantum Chemical Studies

This compound derivatives have been a subject of interest in quantum chemical and X-ray diffraction studies, shedding light on the molecular structure, chemical activity descriptors, and interactions with DNA bases. This comprehensive analysis contributes significantly to the understanding of the molecular behavior of these compounds (Uzun et al., 2020).

Safety and Hazards

3,4-Dimethoxybenzyl chloride is classified as dangerous. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

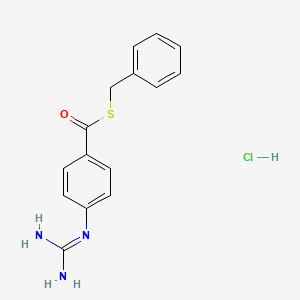

3,4-Dimethoxybenzyl chloride is primarily used as a protective group for the thiol moiety in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The primary target of this compound is the thiol group, which plays a crucial role in the formation of these monolayers .

Mode of Action

The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . During the formation of the monolayer, the protective group is cleaved off, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The protective group increases the solubility and stability of the precursor, facilitating the formation of these monolayers .

Result of Action

The primary result of the action of this compound is the formation of high-quality self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxybenzyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it is used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer . The interactions between this compound and these biomolecules are primarily through covalent bonding, where the chloride group acts as a leaving group, allowing the formation of new bonds with nucleophilic sites on enzymes and proteins.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool in studying cellular responses to chemical stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The compound’s methoxy groups enhance its solubility and stability, allowing it to interact more effectively with biomolecules. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to moisture or elevated temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence the levels of key metabolites, altering the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is also influenced by its solubility and stability, with higher concentrations typically found in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

4-(chloromethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHJLVMBXXXUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223338 | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-46-9 | |

| Record name | Veratryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,4-Dimethoxybenzyl chloride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It is frequently employed to introduce the 3,4-dimethoxybenzyl protecting group onto various functional groups, such as alcohols and amines. [] This protection strategy is particularly useful in multi-step synthesis, enabling selective manipulation of other reactive sites in complex molecules. []

Q2: Can you provide an example of how this compound has been utilized in the synthesis of natural products?

A2: Researchers have successfully used this compound in the total synthesis of (±)-maytenoquinone, (±)-dispermone, and the proposed structure of dispermol. [] The synthesis involved a series of reactions, including condensation with β-cyclocitral and subsequent transformations to construct the target molecules. This highlights the compound's utility in accessing complex natural product frameworks. []

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of the benzyl chloride moiety in this compound makes it susceptible to nucleophilic substitution reactions. [] The electron-donating methoxy groups at the 3 and 4 positions on the aromatic ring further enhance the reactivity by increasing the electron density at the benzylic carbon. This facilitates the displacement of the chloride by nucleophiles, enabling the formation of various derivatives. []

Q4: Are there alternative methods for synthesizing 3,4-Dimethoxybenzyl cyanide, a key intermediate derived from this compound?

A4: Yes, 3,4-Dimethoxybenzyl cyanide, often used in the synthesis of isoflavones, can be synthesized from eugenol, a constituent of clove leaf oil. [] The process involves several steps, including methylation of eugenol, isomerization, oxidation, reduction, halogenation, and finally, nitrilization to yield 3,4-Dimethoxybenzyl cyanide. []

Q5: How do macroreticular resins incorporating hydroquinone units, derived from this compound, behave as oxidizing agents?

A5: Macroreticular resins functionalized with hydroquinone units, prepared from this compound, demonstrate redox properties. [] These resins, when in their oxidized form (containing 1,4-benzoquinone units), can effectively oxidize hydrazobenzene. [] This oxidative capability is attributed to the presence of the quinone moiety, which can accept electrons during the reaction. []

Q6: What is the significance of the high selectivity of catechol-containing resins, derived from this compound, for Hg2+ ions?

A6: Macroreticular resins containing catechol units, derived from this compound, exhibit a remarkable selectivity for Hg2+ ions. [] This selectivity suggests potential applications in areas such as water purification and environmental remediation, where the removal of toxic heavy metals like mercury is crucial. [] Further research on the adsorption kinetics and capacity of these resins could pave the way for developing efficient mercury removal technologies. []

Q7: Can this compound be used to synthesize 13C-labeled compounds for research?

A7: Yes, this compound plays a crucial role in synthesizing 13C-labeled verapamil compounds, valuable tools in pharmaceutical research. [] By employing 13C-labeled potassium cyanide in a reaction with this compound, researchers can introduce a 13C atom at specific positions in the verapamil molecule. [] This allows for the tracking and analysis of the drug's metabolic fate and distribution within biological systems using techniques like mass spectrometry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)

![1-(2-Chloro-4b,12-difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1208985.png)